molecular formula C8H8N2S B14338313 2-Ethyl[1,3]thiazolo[4,5-c]pyridine CAS No. 98382-94-6

2-Ethyl[1,3]thiazolo[4,5-c]pyridine

Cat. No.: B14338313
CAS No.: 98382-94-6
M. Wt: 164.23 g/mol
InChI Key: HNRWMEWACVOUQE-UHFFFAOYSA-N
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Description

2-Ethyl[1,3]thiazolo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The fusion of thiazole and pyridine rings in its structure imparts unique chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method includes the reaction of 2-aminothiazole with an appropriate pyridine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts, such as transition metal complexes, can also be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl[1,3]thiazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyl[1,3]thiazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl[1,3]thiazolo[4,5-c]pyridine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its biological effects. For example, it can act as an inhibitor of DNA gyrase in bacteria, thereby exhibiting antimicrobial activity . The compound’s structure allows it to interact with multiple biological pathways, making it a versatile agent in drug development.

Comparison with Similar Compounds

Uniqueness: 2-Ethyl[1,3]thiazolo[4,5-c]pyridine is unique due to its specific ring fusion and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with biological targets, setting it apart from other thiazole-pyridine derivatives .

Properties

CAS No.

98382-94-6

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2-ethyl-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C8H8N2S/c1-2-8-10-6-5-9-4-3-7(6)11-8/h3-5H,2H2,1H3

InChI Key

HNRWMEWACVOUQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)C=CN=C2

Origin of Product

United States

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